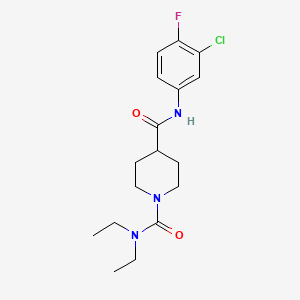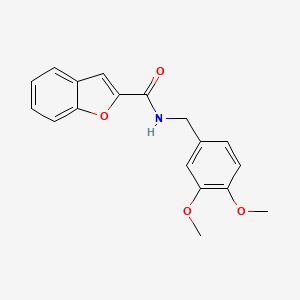![molecular formula C17H18N2O B5292064 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family and has a unique molecular structure that makes it an interesting target for investigation.
Mécanisme D'action
The mechanism of action of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of the reuptake of neurotransmitters such as dopamine and norepinephrine. This would lead to an increase in the levels of these neurotransmitters in the brain, which could explain its effects on behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which could explain its effects on behavior. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine in lab experiments is its unique molecular structure. This makes it an interesting target for investigation and could lead to the development of new drugs or therapies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research involving 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. One area of interest is in the development of new drugs or therapies for the treatment of addiction. Another area of interest is in the study of its effects on neurotransmitter release and behavior. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique molecular structure and has been shown to have effects on neurotransmitter release and behavior. While its mechanism of action is not fully understood, it has potential as a target for the development of new drugs or therapies. Further research is needed to fully understand its applications and limitations.
Méthodes De Synthèse
The synthesis of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine can be achieved through a multi-step process. One method involves the reaction of 3-pyridylmagnesium bromide with 3-phenylpropanoyl chloride to form 3-[1-(3-phenylpropanoyl)-3-pyridinyl]propanoic acid. This compound is then reacted with sodium azide and triphenylphosphine to form 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. Other methods involving different reagents and conditions have also been reported.
Applications De Recherche Scientifique
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
3-phenyl-1-(3-pyridin-3-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDTVUQFVOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)

![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)